NSC260594

Description

The exact mass of the compound Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H24N6O3 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

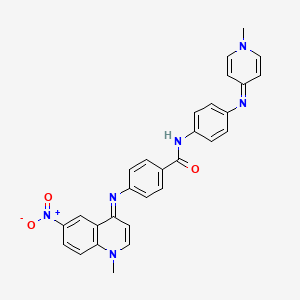

4-[(1-methyl-6-nitroquinolin-4-ylidene)amino]-N-[4-[(1-methylpyridin-4-ylidene)amino]phenyl]benzamide |

InChI |

InChI=1S/C29H24N6O3/c1-33-16-13-24(14-17-33)30-21-7-9-23(10-8-21)32-29(36)20-3-5-22(6-4-20)31-27-15-18-34(2)28-12-11-25(35(37)38)19-26(27)28/h3-19H,1-2H3,(H,32,36) |

InChI Key |

SDVVSJQTYKFAFR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=C4C=CN(C5=C4C=C(C=C5)[N+](=O)[O-])C)C=C1 |

Synonyms |

NSC-260594 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NSC260594

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC260594 is a small molecule identified from the National Cancer Institute (NCI) diversity set IV compound library that has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cells. Contrary to initial hypotheses involving SHP2 phosphatase, the primary mechanism of action of this compound is the inhibition of the anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1). This inhibition is achieved through the downregulation of the Wnt signaling pathway, a critical cascade in tumorigenesis. The subsequent decrease in Mcl-1 levels triggers apoptosis in TNBC cells, highlighting this compound as a promising lead compound for the development of targeted therapies for this aggressive and difficult-to-treat cancer subtype.

Core Mechanism of Action: Mcl-1 Inhibition via Wnt Pathway Downregulation

The central mechanism of this compound revolves around its ability to suppress the expression of Mcl-1, a key pro-survival member of the Bcl-2 family of proteins. Overexpression of Mcl-1 is a known factor in tumorigenesis and chemoresistance. This compound instigates the downregulation of Mcl-1 by disrupting the Wnt signaling pathway. The Wnt pathway, when aberrantly activated, contributes to cancer progression. This compound has been shown to inhibit the expression of several key proteins within this cascade, including Dvl2, axin1, LRP6, β-catenin, and GSK-3β.[1][2] This disruption leads to a reduction in Mcl-1 expression, which in turn sensitizes cancer cells to apoptosis.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified across various triple-negative breast cancer cell lines. The compound exhibits a dose-dependent inhibition of cell viability.

| Cell Line | Description | Treatment Duration | IC50 (µM) |

| 4175 | Highly aggressive TNBC cell line | 72 hours | ~5-10 (estimated) |

| MDA-MB-468 | TNBC cell line | 72 hours | ~5-10 (estimated) |

| MDA-MB-157 | TNBC cell line | 72 hours | ~5-10 (estimated) |

| Hs578t | TNBC cell line | 72 hours | ~10-20 (estimated) |

| MDA-MB-231 | TNBC cell line | 72 hours | 4.48 |

Note: Estimated IC50 values are based on graphical data from the primary research publication. The precise IC50 for MDA-MB-231 has been reported.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action for this compound, detailing its impact on the Wnt signaling pathway and the subsequent effect on Mcl-1 and apoptosis.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent cytotoxic effects of this compound on TNBC cell lines.

-

Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468, etc.) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0 to 20 µM or higher) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is employed to measure the protein expression levels of Mcl-1 and key components of the Wnt signaling pathway following treatment with this compound.

-

Cell Lysis: Treat TNBC cells with varying concentrations of this compound for a designated time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mcl-1, Dvl2, axin1, LRP6, β-catenin, GSK-3β, and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in TNBC cells after this compound treatment.

-

Cell Treatment: Treat TNBC cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the identification and characterization of a novel anti-cancer compound like this compound.

Conclusion

This compound represents a promising therapeutic candidate for triple-negative breast cancer. Its unique mechanism of action, involving the downregulation of the Wnt signaling pathway to inhibit the critical survival protein Mcl-1, offers a novel strategy for inducing apoptosis in these cancer cells. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals, laying the groundwork for further preclinical and clinical investigation of this compound and its analogues.

References

The Dual-Faceted Inhibitor: A Technical Guide to the Discovery and Initial Characterization of NSC260594

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC260594 has emerged as a molecule of significant interest in distinct fields of biomedical research, demonstrating a fascinating duality in its biological activity. Initially identified through high-throughput screening efforts, this quinolinium derivative has been characterized as both a potent inhibitor of HIV-1 RNA packaging and an inhibitor of the cell cycle phosphatase Cdc25B. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound in both these contexts, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.

Section 1: this compound as an Inhibitor of HIV-1 RNA Packaging

The discovery of this compound as an anti-HIV-1 agent stems from a target-based high-throughput screen designed to identify small molecules that disrupt the interaction between the HIV-1 genomic RNA (gRNA) packaging signal (Psi, Ψ) and the Gag polyprotein.[1] This interaction is critical for the specific encapsidation of the viral genome into newly forming virions, making it an attractive target for novel antiretroviral therapies.

Mechanism of Action

This compound specifically inhibits the packaging of HIV-1 gRNA into virions.[2] Its mechanism of action involves binding to and stabilizing a critical structural element within the Psi region, the stem-loop 3 (SL3).[1] This stabilization effect is thought to propagate across the entire Psi region, preventing the necessary conformational changes required for Gag binding and subsequent gRNA encapsidation.[1][2] Nuclear Magnetic Resonance (NMR) studies have further pinpointed the binding site to the [UUUU]:[GGAG] helix within the Ψ-hairpin region.[3] This targeted disruption of a crucial virus-specific process highlights the potential of this compound as a selective antiviral agent.

Quantitative Data

| Parameter | Value | Virus Strain/System | Reference |

| gRNA Packaging Inhibition | Up to 82% reduction | Cell-based assays | [2] |

| Antiviral Activity (IC50) | Micromolar range | In vitro assays | [1] |

Key Experimental Protocols

1. Quantitative RT-PCR (qRT-PCR) for HIV-1 Genomic RNA Incorporation:

This assay is used to quantify the amount of viral genomic RNA that is successfully packaged into viral particles in the presence or absence of this compound.

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding the HIV-1 Gag-Pol proteins and a reporter construct containing the HIV-1 packaging signal.

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Virion Isolation: After a set incubation period (e.g., 48 hours), the cell culture supernatant containing viral particles is harvested and clarified by centrifugation. Virions are then pelleted by ultracentrifugation through a sucrose cushion.

-

RNA Extraction: Viral RNA is extracted from the pelleted virions using a commercial RNA extraction kit.

-

qRT-PCR: The extracted RNA is reverse transcribed to cDNA, which is then used as a template for quantitative PCR using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag). A standard curve is generated using known quantities of a plasmid containing the target sequence to allow for absolute quantification of viral RNA copies. The results are normalized to the amount of p24 capsid protein (determined by ELISA) in the virion preparations to account for any differences in particle production.

2. Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) Analysis:

SHAPE analysis is employed to probe the solution structure of the HIV-1 Psi RNA in the presence and absence of this compound to identify regions of structural stabilization.

-

RNA Preparation: In vitro transcribed and purified HIV-1 Psi RNA is folded into its native conformation.

-

Compound Incubation: The folded RNA is incubated with this compound or a DMSO control.

-

SHAPE Modification: The RNA is treated with a SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7), which acylates the 2'-hydroxyl group of flexible, single-stranded nucleotides.

-

Primer Extension: A fluorescently labeled DNA primer is annealed to the modified RNA, and reverse transcription is performed. The reverse transcriptase is blocked at the sites of 2'-O-adducts, generating a population of cDNAs of varying lengths.

-

Capillary Electrophoresis: The cDNA products are separated by size using capillary electrophoresis.

-

Data Analysis: The resulting electropherograms are analyzed to calculate SHAPE reactivity at each nucleotide position. A decrease in SHAPE reactivity in the presence of this compound indicates that the compound is binding to and stabilizing that region of the RNA.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is utilized to characterize the direct binding interaction between this compound and the HIV-1 Psi RNA at an atomic level.

-

Sample Preparation: Isotopically labeled (e.g., 15N, 13C) HIV-1 Psi RNA is prepared and purified.

-

NMR Titration: A series of 2D 1H-15N HSQC or other relevant NMR spectra are acquired of the RNA in the absence and presence of increasing concentrations of this compound.

-

Chemical Shift Perturbation Analysis: Changes in the chemical shifts of RNA resonances upon addition of the compound are monitored. Significant chemical shift perturbations indicate the specific nucleotides involved in the binding interaction.

-

NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be performed on the complex to identify through-space interactions between the protons of this compound and the RNA, providing distance restraints for structural modeling of the complex.

Visualizations

Section 2: this compound as an Inhibitor of Cdc25B Phosphatase

This compound has also been identified as an inhibitor of the cell division cycle 25B (Cdc25B) phosphatase. Cdc25 phosphatases are key regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which drive cell cycle progression. Overexpression of Cdc25B is observed in various human cancers, making it a target for the development of anti-cancer therapeutics. While the characterization of this compound in this context is less detailed in publicly available literature, its identification as a quinone-based inhibitor aligns with a known class of potent Cdc25 inhibitors.

Mechanism of Action

The proposed mechanism for many quinone-based Cdc25 inhibitors involves the generation of reactive oxygen species (ROS) which can lead to the oxidative inactivation of the catalytic cysteine residue in the active site of the phosphatase. Alternatively, some quinones can act as Michael acceptors, forming a covalent bond with the active site cysteine. This inhibition of Cdc25B leads to the accumulation of hyperphosphorylated, inactive CDK1, resulting in a G2/M cell cycle arrest.

Quantitative Data

Key Experimental Protocols

1. In Vitro Cdc25B Phosphatase Activity Assay:

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Cdc25B.

-

Reagents: Recombinant human Cdc25B, a phosphatase substrate (e.g., 3-O-methylfluorescein phosphate (OMFP) or a phosphopeptide substrate), and a reaction buffer.

-

Assay Procedure:

-

Recombinant Cdc25B is pre-incubated with varying concentrations of this compound or a vehicle control in the reaction buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product generated (e.g., fluorescein from OMFP hydrolysis) is measured using a fluorometer.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.

Visualizations

Conclusion

This compound represents a compelling example of a small molecule with dual inhibitory activities against two distinct and significant therapeutic targets. Its well-characterized role as an inhibitor of HIV-1 RNA packaging provides a strong foundation for the development of a novel class of antiretroviral drugs. The identification of this compound as a Cdc25B inhibitor, while requiring further quantitative characterization, places it within a promising class of anti-cancer agents. This technical guide summarizes the foundational knowledge on this compound, providing researchers and drug development professionals with the necessary information to further explore its therapeutic potential.

References

- 1. Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of CDC25B phosphatase through disruption of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC260594: A Quinolinium Derivative with Anti-Cancer and Anti-HIV Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC260594 is a synthetic quinolinium derivative that has garnered significant interest in the scientific community for its dual therapeutic potential as both an anti-cancer and anti-HIV agent. Identified from the NCI Diversity Set IV compound library, this small molecule has demonstrated notable activity against triple-negative breast cancer (TNBC) and the human immunodeficiency virus (HIV). Its mechanism of action involves the modulation of key cellular pathways, making it a compelling candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on the experimental data and methodologies that underpin our current understanding of this promising compound.

Chemical Structure and Properties

This compound is a complex aromatic molecule belonging to the quinolinium class of compounds. Its chemical identity has been established through various analytical methods, providing a solid foundation for its study and synthesis.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[(1-methyl-6-nitroquinolin-4-ylidene)amino]-N-[4-[(1-methylpyridin-4-ylidene)amino]phenyl]benzamide |

| Molecular Formula | C29H24N6O3 |

| Molecular Weight | 504.5 g/mol (Computed) |

| SMILES | CN1C=CC(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C4C=CN(C)C5=C4C=C(C=C5)--INVALID-LINK--[O-])C=C1 |

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility in various solvents, are not extensively reported in the currently available literature. However, based on its chemical structure as a quinolinium derivative, it is predicted to be a solid at room temperature with limited solubility in aqueous solutions and better solubility in organic solvents like DMSO.

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, with its anti-cancer and anti-HIV properties being the most extensively studied.

Anti-Cancer Activity: Targeting Triple-Negative Breast Cancer (TNBC)

This compound has shown significant cytotoxicity against multiple triple-negative breast cancer cell lines in a dose- and time-dependent manner. Its primary mechanism of action in this context is the inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer cells.

Pharmacological Data

| Parameter | Value | Cell Lines |

| IC50 (72h) | Dose-dependent inhibition observed | 4175, MDA-MB-468, MDA-MB-157, Hs578t |

Anti-HIV Activity

This compound has also been identified as an inhibitor of HIV-1 RNA packaging. It is believed to exert this effect by binding to the Ψ-hairpin region of the HIV-1 5'-L, which leads to a global stabilization of the RNA structure and prevents the binding of the Gag protein.

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound are primarily attributed to its ability to downregulate the Wnt signaling pathway, leading to the inhibition of Mcl-1 expression and subsequent induction of apoptosis.

Wnt/β-catenin Signaling Pathway Inhibition

This compound has been shown to inhibit key proteins in the Wnt/β-catenin signaling pathway, including GSK-3β and β-catenin. In the canonical Wnt pathway, the inactivation of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes, including those involved in cell proliferation and survival, such as Mcl-1. By inhibiting this pathway, this compound effectively reduces the expression of Mcl-1, thereby promoting apoptosis in cancer cells.

Caption: this compound inhibits the Wnt signaling pathway, leading to Mcl-1 downregulation and apoptosis induction.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the activity of this compound.

Western Blot Analysis for Mcl-1 Expression

This protocol is used to determine the effect of this compound on the protein levels of Mcl-1 and key components of the Wnt signaling pathway.

Methodology:

-

Cell Culture and Treatment: Triple-negative breast cancer cells (e.g., MDA-MB-231, 4175) are cultured in appropriate media and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for Mcl-1, GSK-3β, β-catenin, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A streamlined workflow for Western blot analysis to assess protein expression changes.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is employed to quantify the extent of apoptosis induced by this compound.

Methodology:

-

Cell Treatment: TNBC cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic cells.

Caption: The sequential steps involved in the Annexin V/PI assay for apoptosis detection.

Conclusion

This compound is a promising small molecule with demonstrated efficacy against triple-negative breast cancer and HIV in preclinical studies. Its well-defined chemical structure and its characterized mechanism of action, involving the inhibition of the Wnt/β-catenin signaling pathway and subsequent downregulation of Mcl-1, provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar quinolinium derivatives. Future research should focus on obtaining comprehensive physicochemical data, elucidating the full spectrum of its biological targets, and evaluating its efficacy and safety in more advanced preclinical models.

An In-depth Technical Guide on the Interaction of NSC260594 with the HIV-1 Psi RNA Element

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule NSC260594 and the HIV-1 psi (Ψ) RNA packaging signal. The document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the critical pathways and workflows.

Introduction: Targeting HIV-1 RNA Packaging

The selective packaging of the dimeric, unspliced viral genomic RNA (gRNA) into newly forming virions is a critical step in the replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1). This process is orchestrated by the viral Gag polyprotein, which recognizes and binds to a complex structured region at the 5' end of the gRNA known as the psi (Ψ) element. The high specificity of this Gag-Ψ interaction makes it an attractive target for the development of novel antiretroviral therapies. One such promising compound is this compound, a quinolinium derivative identified as a specific inhibitor of this crucial interaction.

Mechanism of Action of this compound

This compound exerts its antiviral activity by directly targeting the HIV-1 psi RNA element. Specifically, it binds to the stem-loop 3 (SL3) region of the psi element. This binding event stabilizes the conformation of SL3, which in turn leads to a global stabilization of the entire psi RNA structure. This stabilized conformation is unfavorable for binding by the Gag polyprotein. By preventing the initial high-affinity interaction between Gag and SL3, this compound effectively inhibits the encapsidation of the viral gRNA into nascent virions, leading to the production of non-infectious viral particles.

Quantitative Data on this compound Activity

| Parameter | Value | Cell Type/System | Assay | Reference |

| Inhibition of gRNA Packaging | Up to 82% reduction | HIV-1 producing cells | qRT-PCR | [1] |

| Antiviral Activity | Micromolar concentrations | In vitro cell culture | Infectivity assays | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the HIV-1 psi RNA.

In Vitro Transcription of HIV-1 Psi RNA

Objective: To produce the HIV-1 psi RNA element for in vitro binding and structural studies.

Protocol:

-

Template Preparation:

-

A DNA template corresponding to the HIV-1 psi RNA sequence (e.g., nucleotides 1-353 of the HIV-1 NL4-3 genome) is generated by PCR or synthesized commercially. The template should include a T7 RNA polymerase promoter at the 5' end.

-

Linearize the plasmid DNA template containing the psi sequence downstream of a T7 promoter using a restriction enzyme that cuts at the 3' end of the desired RNA sequence.

-

Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

In Vitro Transcription Reaction:

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine)

-

100 mM ATP, CTP, GTP, UTP each

-

Linearized DNA template (1 µg)

-

RNase Inhibitor (40 units)

-

T7 RNA Polymerase (200 units)

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNase Treatment:

-

Add DNase I (1 unit per µg of DNA template) to the transcription reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

-

RNA Purification:

-

Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and ethanol precipitation. Alternatively, for less pure preparations, use a commercial RNA purification kit.

-

-

RNA Quantification and Quality Control:

-

Quantify the RNA concentration using a spectrophotometer (A260).

-

Assess the integrity and purity of the RNA on a denaturing agarose or polyacrylamide gel.

-

Nuclear Magnetic Resonance (NMR) Titration

Objective: To map the binding site of this compound on the HIV-1 psi RNA and to characterize the structural changes upon binding.

Protocol:

-

Sample Preparation:

-

Prepare a solution of uniformly ¹⁵N- or ¹³C/¹⁵N-labeled HIV-1 psi RNA (produced via in vitro transcription with labeled NTPs) in NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O). The final RNA concentration should be in the range of 50-200 µM.

-

Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., d6-DMSO) that is miscible with the NMR buffer.

-

-

NMR Data Acquisition (Free RNA):

-

Acquire a reference 1D ¹H and/or 2D ¹H-¹⁵N HSQC spectrum of the free psi RNA.

-

-

Titration:

-

Add small aliquots of the this compound stock solution to the RNA sample to achieve increasing molar ratios of compound to RNA (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 4:1).

-

After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

-

-

NMR Data Acquisition (Bound RNA):

-

Acquire a 1D ¹H and/or 2D ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the different titration points.

-

Monitor for chemical shift perturbations (changes in the position of peaks) and/or line broadening of specific RNA resonances.

-

Resonances that show significant changes upon addition of this compound correspond to nucleotides in or near the binding site.

-

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)

Objective: To probe the secondary structure of the HIV-1 psi RNA in the absence and presence of this compound to identify regions of conformational change.

Protocol:

-

RNA Folding:

-

Fold the in vitro transcribed HIV-1 psi RNA by heating to 95°C for 3 minutes, followed by snap-cooling on ice for 3 minutes. Then, add a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and incubate at 37°C for 20 minutes.

-

-

This compound Treatment:

-

Prepare two aliquots of the folded RNA. To one, add this compound to the desired final concentration. To the other (control), add the same volume of the compound's solvent (e.g., DMSO). Incubate at 37°C for 30 minutes.

-

-

SHAPE Modification:

-

To both the this compound-treated and control RNA samples, add a SHAPE reagent such as 1-methyl-7-nitroisatoic anhydride (1M7) or N-methylisatoic anhydride (NMIA). Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Prepare a negative control reaction with no SHAPE reagent (e.g., add only DMSO).

-

-

RNA Purification:

-

Quench the reaction and purify the modified RNA using ethanol precipitation or a suitable RNA cleanup kit.

-

-

Primer Extension:

-

Anneal a fluorescently labeled DNA primer to the 3' end of the modified RNA.

-

Perform a reverse transcription reaction using a reverse transcriptase. The enzyme will stall at the sites of 2'-O-adducts.

-

Include sequencing lanes (ddNTPs) for band identification.

-

-

Data Analysis:

-

Separate the resulting cDNA fragments by capillary electrophoresis.

-

Analyze the electropherograms to determine the positions and intensities of the reverse transcriptase stops.

-

Calculate SHAPE reactivities by comparing the peak intensities in the modified sample to the no-reagent control.

-

Differences in SHAPE reactivity between the this compound-treated and untreated samples reveal regions where the RNA structure has been altered by compound binding.

-

Cell-Based HIV-1 RNA Packaging Assay (qRT-PCR)

Objective: To quantify the effect of this compound on the packaging of HIV-1 genomic RNA into viral particles.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) and transfect with an HIV-1 proviral DNA construct.

-

-

This compound Treatment:

-

At the time of transfection or shortly after, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

-

Virus and Cell Pellet Collection:

-

After 48-72 hours, harvest the cell culture supernatant containing viral particles.

-

Clarify the supernatant by low-speed centrifugation to remove cell debris.

-

Pellet the cells by centrifugation and wash with PBS.

-

-

RNA Extraction:

-

Isolate total cellular RNA from a portion of the cell pellet using a commercial RNA extraction kit.

-

Isolate viral RNA from the clarified supernatant using a viral RNA extraction kit. It is crucial to treat the viral RNA sample with DNase I to remove any contaminating proviral DNA.

-

-

Quantitative Real-Time RT-PCR (qRT-PCR):

-

Perform a two-step qRT-PCR. First, reverse transcribe the isolated cellular and viral RNA into cDNA using a reverse transcriptase and a primer specific for a conserved region of the HIV-1 genome (e.g., in the gag gene).

-

In the second step, perform real-time PCR using primers and a fluorescently labeled probe (e.g., TaqMan) that target the same conserved region of the HIV-1 cDNA.

-

Also, quantify a housekeeping gene (e.g., GAPDH) from the cellular RNA to normalize for cell number.

-

-

Data Analysis:

-

Generate a standard curve using a plasmid containing the target HIV-1 sequence to determine the absolute copy number of viral RNA in both the cellular and viral fractions.

-

Calculate the packaging efficiency as the ratio of viral RNA copies in the supernatant to the cellular viral RNA copies.

-

Compare the packaging efficiency in this compound-treated cells to that in control-treated cells to determine the percentage of inhibition.

-

Experimental and Logical Workflows

Conclusion

This compound represents a promising class of anti-HIV-1 compounds that function through a novel mechanism of targeting the viral RNA packaging signal. By stabilizing the psi RNA structure, it effectively prevents Gag binding and subsequent encapsidation of the viral genome. The experimental approaches outlined in this guide provide a robust framework for further investigation into the precise molecular details of this interaction and for the discovery and development of other small molecules that target viral RNA structures. Further studies to determine the precise binding affinity and a definitive IC50 value will be crucial for the continued development of this compound and related compounds as potential therapeutic agents.

References

NSC260594: An Inquiry into its Potential as an Antiretroviral Therapeutic

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC260594, a quinolinium derivative, has been identified as a potential antiretroviral agent with a novel mechanism of action targeting HIV-1 RNA encapsidation. This document aims to provide a comprehensive technical overview of the existing scientific data on this compound. However, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed information required for a complete in-depth guide. While the compound is noted for its unique approach to inhibiting viral replication, quantitative data on its efficacy and cytotoxicity, detailed experimental protocols, and the specific signaling pathways it may modulate are not extensively documented in accessible publications. This whitepaper will synthesize the available information and highlight the areas where further research is critically needed to fully assess the therapeutic potential of this compound.

Introduction

The human immunodeficiency virus (HIV) continues to be a major global public health issue. The development of new antiretroviral therapies with novel mechanisms of action is crucial to combat the emergence of drug-resistant viral strains and to improve treatment regimens for individuals living with HIV. Standard antiretroviral drugs primarily target viral enzymes such as reverse transcriptase, protease, and integrase.[1][2][3] this compound represents a departure from these conventional targets by interfering with the encapsidation of viral RNA, a critical step in the assembly of new, infectious virions.

Mechanism of Action

This compound has been identified as a quinolinium derivative that acts as an inhibitor of HIV-1 RNA encapsidation.[4] The proposed mechanism involves the stabilization of the HIV-1 genomic RNA (gRNA) packaging signal structure.[4] This stabilization is thought to prevent the correct assembly of the viral nucleocapsid, thereby disrupting the formation of mature viral particles.

Signaling Pathway and Experimental Workflow

Detailed signaling pathways affected by this compound are not described in the available literature. To elucidate its precise mechanism, a series of investigations would be required. A hypothetical experimental workflow to investigate the mechanism of action is presented below.

References

- 1. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NSC260594's Effect on HIV-1 Particle Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NSC260594, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) particle assembly. The document details the compound's effect on viral genomic RNA (gRNA) packaging, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate its function.

Executive Summary

This compound is a quinolinium derivative that has been identified as a specific inhibitor of HIV-1 RNA packaging. Its primary mechanism of action involves binding to and stabilizing a critical structural element within the 5' untranslated region (UTR) of the viral RNA, known as the packaging signal (Ψ). This stabilization of the RNA structure prevents the necessary conformational changes required for the binding of the viral Gag polyprotein, a crucial step for the selective encapsidation of the viral genome into newly forming virions. By disrupting this interaction, this compound effectively blocks the assembly of infectious viral particles.

Mechanism of Action

The HIV-1 packaging signal (Ψ) is a complex and dynamic RNA structure that directs the specific incorporation of the viral gRNA into nascent virions. A key component of Ψ is the stem-loop 3 (SL3) region. For efficient packaging to occur, the SL3 region must remain structurally flexible to allow for interaction with the nucleocapsid (NC) domain of the Gag polyprotein.

This compound specifically targets the Ψ region of the HIV-1 gRNA. Through non-covalent interactions, the compound binds to and stabilizes the conformation of the SL3 stem-loop. This induced rigidity in the RNA structure precludes the binding of the Gag polyprotein, effectively halting the packaging process. Consequently, while the production of viral-like particles (VLPs) may not be inhibited, these particles are non-infectious as they lack the viral genome. Studies have shown that treatment with this compound can lead to a significant reduction in the amount of gRNA incorporated into virions, with decreases of up to 82% observed.[1] This inhibitory effect is specific to the packaging process, as other stages of the viral life cycle, such as reverse transcription, integration, and Gag protein expression, remain unaffected.[1]

dot

References

Methodological & Application

Application Notes and Protocols: Probing RNA Structure and Drug Interactions with SHAPE Analysis of NSC260594

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) to investigate the structural changes in RNA induced by the small molecule NSC260594. This methodology is particularly relevant for understanding drug-RNA interactions and can be a critical tool in drug discovery and development.

This compound has been identified as a quinolinium derivative that exhibits potent antiviral activity by targeting the HIV-1 genomic RNA (gRNA).[1][2] Specifically, it stabilizes the structure of the packaging signal (ψ), thereby inhibiting the interaction with the Gag polyprotein and blocking viral encapsidation.[1] SHAPE analysis is an ideal method to elucidate the precise binding site and the extent of structural rearrangement caused by this compound at single-nucleotide resolution.[1][3][4]

This document outlines the necessary steps for in vitro SHAPE analysis of a target RNA in the presence of this compound, followed by data analysis to identify regions of interaction and structural modulation.

Experimental Protocols

In Vitro RNA Transcription and Purification

This protocol describes the generation of the target RNA molecule for SHAPE analysis.

Materials:

-

Linearized DNA template containing the target RNA sequence downstream of a T7 promoter.

-

T7 RNA polymerase

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

DNase I (RNase-free)

-

Urea-polyacrylamide gel (6-8%)

-

Elution buffer (e.g., 0.3 M sodium acetate)

-

Ethanol

-

Nuclease-free water

Procedure:

-

Set up the in vitro transcription reaction using the linearized DNA template, T7 RNA polymerase, and rNTPs. Incubate at 37°C for 2-4 hours.

-

Treat the reaction mixture with DNase I to remove the DNA template.

-

Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Excise the RNA band from the gel and elute the RNA overnight in elution buffer.

-

Precipitate the RNA with ethanol, wash the pellet, and resuspend it in nuclease-free water.

-

Quantify the RNA concentration and assess its integrity on a denaturing gel.

RNA Folding and this compound Treatment

Proper folding of the RNA is crucial for obtaining meaningful structural information.

Materials:

-

Purified target RNA

-

RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)

-

This compound stock solution (in DMSO)

-

DMSO (as a negative control)

-

Nuclease-free water

Procedure:

-

Dilute the purified RNA to the desired final concentration in nuclease-free water.

-

Heat the RNA solution at 95°C for 2 minutes to denature any existing secondary structures, then place it on ice for 2 minutes.

-

Add the folding buffer to the RNA solution and incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.

-

Prepare two treatment conditions: one with this compound at the desired final concentration and a control with an equivalent volume of DMSO.

-

Add the this compound solution or DMSO to the folded RNA and incubate at 37°C for 30 minutes to allow for binding.

SHAPE Probing

This step involves the chemical modification of the RNA backbone at flexible nucleotides.

Materials:

-

SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride (1M7) or N-methylisatoic anhydride (NMIA))

-

Anhydrous DMSO

-

Quenching buffer (e.g., containing a scavenger like DTT)

Procedure:

-

Prepare a fresh solution of the SHAPE reagent in anhydrous DMSO.

-

Set up three reactions for each condition (this compound-treated and DMSO control):

-

(+) Reaction: Add the SHAPE reagent to the folded RNA.

-

(-) Reaction (No-reagent control): Add an equivalent volume of anhydrous DMSO. This control accounts for background reverse transcriptase stops.

-

Denaturing Control: This is typically performed separately by treating the RNA under denaturing conditions with the SHAPE reagent to assess the intrinsic reactivity of each nucleotide.

-

-

Incubate the reactions at 37°C for a time optimized for the specific SHAPE reagent used (e.g., a few minutes for 1M7).[5]

-

Stop the reaction by adding the quenching buffer.

-

Purify the modified RNA via ethanol precipitation.

Reverse Transcription (Primer Extension)

The sites of SHAPE modification are detected as stops or mutations during reverse transcription.

Materials:

-

SHAPE-modified RNA

-

Fluorescently labeled or unlabeled primer specific to the 3' end of the target RNA

-

Reverse transcriptase (e.g., SuperScript III or IV)

-

dNTPs

-

Dideoxynucleoside triphosphates (ddNTPs) for sequencing lanes

-

Reverse transcription buffer

-

Manganese chloride (MnCl2) for SHAPE-MaP to induce mutations[6][7]

Procedure:

-

Anneal the primer to the modified RNA by heating to 65°C and slowly cooling to room temperature.

-

Set up the reverse transcription reactions for the (+), (-), and sequencing lanes.

-

For SHAPE-MaP, include MnCl2 in the reaction mix to promote the reverse transcriptase to read through the adducts and incorporate mutations.[8]

-

Incubate the reactions according to the reverse transcriptase manufacturer's instructions.

-

Terminate the reaction and purify the resulting cDNA.

Data Analysis

The cDNA products are resolved by capillary electrophoresis or next-generation sequencing, and the data is analyzed to determine SHAPE reactivities.

Software:

-

SHAPEfinder or similar software for analyzing capillary electrophoresis data.[1]

-

Bioinformatic pipelines for analyzing next-generation sequencing data from SHAPE-MaP experiments.

Procedure:

-

Resolve the cDNA products by capillary electrophoresis or prepare libraries for next-generation sequencing.

-

Align the resulting electropherograms or sequencing reads to the target RNA sequence.

-

Calculate the raw SHAPE reactivities for each nucleotide by subtracting the background signal from the (-) reaction from the signal in the (+) reaction.

-

Normalize the SHAPE reactivities.

-

Compare the SHAPE reactivity profiles of the this compound-treated RNA and the DMSO control. Regions with decreased reactivity in the presence of this compound are indicative of binding and structural stabilization.

Data Presentation

Quantitative SHAPE reactivity data should be summarized in a clear, tabular format to facilitate comparison between the control and this compound-treated samples.

| Nucleotide Position | Sequence | DMSO Control SHAPE Reactivity | This compound Treated SHAPE Reactivity | ΔSHAPE (NSC - DMSO) |

| 1 | G | 0.85 | 0.20 | -0.65 |

| 2 | C | 0.10 | 0.12 | 0.02 |

| 3 | A | 1.20 | 0.35 | -0.85 |

| ... | ... | ... | ... | ... |

-

Nucleotide Position: The position of the nucleotide in the RNA sequence.

-

Sequence: The identity of the nucleotide (A, U, G, C).

-

DMSO Control SHAPE Reactivity: Normalized SHAPE reactivity in the absence of the compound.

-

This compound Treated SHAPE Reactivity: Normalized SHAPE reactivity in the presence of this compound.

-

ΔSHAPE: The difference in reactivity, highlighting regions of protection (negative values) or increased flexibility (positive values).

Mandatory Visualization

Experimental Workflow

Caption: Workflow for SHAPE analysis of RNA-NSC260594 interaction.

Mechanism of Action of this compound

Caption: this compound stabilizes HIV-1 gRNA to inhibit Gag interaction.

References

- 1. An RNA-binding compound that stabilizes the HIV-1 gRNA packaging signal structure and specifically blocks HIV-1 RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An RNA-binding compound that stabilizes the HIV-1 gRNA packaging signal structure and specifically blocks HIV-1 RNA encapsidation - 生知库 [biocloudy.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2'-OH Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application of NSC260594 in In Vitro Transcription Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC260594 is a small molecule with demonstrated anti-tumor and anti-HIV activities. Its mechanisms of action are primarily attributed to its ability to inhibit the anti-apoptotic protein Mcl-1, down-regulate the Wnt/β-catenin signaling pathway, and bind to specific RNA G-quadruplex structures. While not a direct inhibitor of the core transcription machinery, these activities intrinsically link this compound to the regulation of gene expression. This document provides detailed application notes and protocols for utilizing in vitro transcription assays to investigate the multifaceted effects of this compound on transcription.

Three distinct applications are presented, each leveraging a known molecular interaction of this compound to explore its impact on transcriptional processes:

-

Inhibition of Mcl-1 Expression: An in vitro transcription assay to assess the direct effect of this compound on the transcription of the MCL1 gene.

-

Modulation of Wnt Signaling Pathway: A cell-based reporter assay and a reconstituted in vitro transcription system to determine the inhibitory effect of this compound on TCF/LEF-mediated transcription.

-

Interaction with RNA G-Quadruplexes: An in vitro transcription assay to evaluate the influence of this compound on transcription through a template that forms an RNA G-quadruplex structure.

These protocols provide a framework for researchers to dissect the specific molecular mechanisms by which this compound modulates gene expression, offering valuable insights for cancer and virology drug development programs.

Application Note 1: Investigating the Effect of this compound on MCL1 Gene Transcription

Objective

To determine if this compound directly inhibits the transcription of the MCL1 gene in a purified in vitro system. This assay helps to elucidate whether the observed decrease in Mcl-1 protein levels in cells is a consequence of transcriptional repression.

Signaling Pathway and Experimental Workflow

Caption: Workflow for in vitro transcription of the MCL1 gene.

Experimental Protocol

1. Preparation of the DNA Template:

-

A linear DNA fragment containing the human MCL1 promoter region (e.g., -500 to +100 relative to the transcription start site) and a G-less cassette of approximately 300 bp is required. The G-less cassette allows for transcription in the absence of GTP, reducing non-specific background.

-

The template can be generated by PCR amplification from genomic DNA or by subcloning the promoter into a suitable vector and linearizing it with a restriction enzyme.

-

Purify the DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in nuclease-free water.

2. In Vitro Transcription Reaction:

-

Set up the following reaction on ice in a 25 µL final volume:

-

HeLa Nuclear Extract (10-15 µg)

-

MCL1 DNA Template (100-200 ng)

-

This compound (various concentrations) or DMSO (vehicle control)

-

10X Transcription Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 50 mM MgCl₂, 2 mM DTT, 20% glycerol)

-

NTP mix (ATP, CTP at 500 µM each; 25 µM UTP)

-

[α-³²P]UTP (10 µCi)

-

Nuclease-free water to 25 µL

-

3. Transcription and Analysis:

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 175 µL of Stop Buffer (e.g., 0.3 M sodium acetate, 0.5% SDS, 10 mM EDTA, and 50 µg/mL tRNA).

-

Extract the RNA by phenol-chloroform extraction and precipitate with ethanol.

-

Resuspend the RNA pellet in 10 µL of formamide loading buffer.

-

Denature the samples at 95°C for 5 minutes and resolve the transcripts on a 6% denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Quantify the band intensities corresponding to the MCL1 transcript using densitometry software.

Data Presentation

| This compound Concentration (µM) | Relative MCL1 Transcript Level (Normalized to Vehicle) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.08 |

| 1 | 0.85 | 0.06 |

| 5 | 0.62 | 0.05 |

| 10 | 0.41 | 0.04 |

| 25 | 0.25 | 0.03 |

| 50 | 0.15 | 0.02 |

Application Note 2: Assessing the Impact of this compound on Wnt/β-catenin-Mediated Transcription

Objective

To determine if this compound inhibits the transcriptional activation mediated by the β-catenin/TCF/LEF complex, a key downstream event in the Wnt signaling pathway. Two complementary approaches are proposed: a cell-based reporter assay and a reconstituted in vitro transcription system.

Signaling Pathway

Caption: Simplified Wnt/β-catenin signaling pathway.

Experimental Protocol 1: TCF/LEF Reporter Assay (Cell-Based)

1. Cell Culture and Transfection:

-

HEK293T cells or other suitable cell lines are cultured in DMEM with 10% FBS.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).

-

After 24 hours, treat the cells with Wnt3a conditioned media (to activate the pathway) and varying concentrations of this compound or vehicle control.

2. Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

Experimental Protocol 2: Reconstituted In Vitro Transcription Assay

1. Reagents:

-

Purified recombinant TCF/LEF protein and β-catenin protein.

-

A DNA template containing multiple TCF/LEF binding sites upstream of a minimal promoter and a G-less cassette.

-

RNA Polymerase II and general transcription factors (or HeLa nuclear extract).

-

This compound, NTPs (including [α-³²P]UTP).

2. In Vitro Transcription Reaction:

-

Assemble the reaction as described in Application Note 1, but with the following modifications:

-

Use the TCF/LEF-responsive DNA template.

-

Include purified TCF/LEF and β-catenin in the reaction.

-

Test a range of this compound concentrations.

-

3. Analysis:

-

Follow the transcription, RNA purification, and analysis steps as outlined in Application Note 1.

Data Presentation

TCF/LEF Reporter Assay Data:

| This compound Concentration (µM) | Relative Luciferase Activity (Normalized to Wnt3a alone) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.12 |

| 1 | 0.78 | 0.09 |

| 5 | 0.55 | 0.07 |

| 10 | 0.32 | 0.05 |

| 25 | 0.18 | 0.03 |

| 50 | 0.09 | 0.02 |

Reconstituted In Vitro Transcription Data:

| This compound Concentration (µM) | Relative Transcript Level (Normalized to Vehicle) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.07 |

| 1 | 0.91 | 0.06 |

| 5 | 0.75 | 0.05 |

| 10 | 0.58 | 0.04 |

| 25 | 0.42 | 0.03 |

| 50 | 0.29 | 0.03 |

Application Note 3: Probing the Effect of this compound on Transcription through RNA G-Quadruplexes

Objective

To investigate whether the RNA-binding property of this compound, specifically its interaction with G-quadruplexes, can modulate transcription elongation or termination. This assay uses a DNA template that produces a transcript known to form a G-quadruplex structure.

Logical Relationship

Caption: this compound may influence transcription by stabilizing RNA G-quadruplexes.

Experimental Protocol

1. DNA Template Preparation:

-

Design and synthesize a DNA template containing a T7 or SP6 promoter followed by a sequence known to form a stable RNA G-quadruplex (e.g., from the 5' UTR of the NRAS gene or the telomeric repeat sequence). The template should also include a downstream region to allow for the identification of both full-length and prematurely terminated transcripts.

-

The template can be a linear PCR product or a linearized plasmid.

2. In Vitro Transcription Reaction:

-

Set up the transcription reaction using T7 or SP6 RNA polymerase.

-

The reaction (20 µL) should contain:

-

DNA Template (100-200 ng)

-

T7/SP6 RNA Polymerase (10-20 units)

-

10X Transcription Buffer (supplied with the polymerase)

-

NTP mix (as in Application Note 1)

-

[α-³²P]UTP (10 µCi)

-

This compound (various concentrations) or vehicle control

-

Nuclease-free water to 20 µL

-

3. Transcription and Analysis:

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction and purify the RNA as described in Application Note 1.

-

Analyze the transcripts on a high-resolution denaturing polyacrylamide gel (e.g., 10-12%) to resolve full-length and shorter, terminated products.

-

Visualize and quantify the bands corresponding to the full-length and prematurely terminated transcripts.

Data Presentation

| This compound Concentration (µM) | Ratio of Terminated to Full-Length Transcripts | Standard Deviation |

| 0 (Vehicle) | 0.25 | 0.03 |

| 1 | 0.35 | 0.04 |

| 5 | 0.58 | 0.06 |

| 10 | 0.82 | 0.07 |

| 25 | 1.15 | 0.10 |

| 50 | 1.52 | 0.14 |

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on transcription through its known molecular targets. By employing these in vitro transcription assays, scientists can gain deeper insights into the compound's mechanism of action, which is crucial for its further development as a therapeutic agent. The modular nature of these protocols also allows for adaptation to study other compounds with similar mechanisms of action.

Application Notes and Protocols for NSC260594 in Cell-Based HIV-1 Replication Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NSC260594 in cell-based Human Immunodeficiency Virus Type 1 (HIV-1) replication studies. The information compiled herein is intended to facilitate the investigation of this compound's antiviral properties and its specific mechanism of action.

Introduction to this compound

This compound is a small molecule identified through the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) screening initiatives. It has been characterized as an anti-HIV agent with a specific and novel mechanism of action.

Mechanism of Action: this compound targets a critical step in the HIV-1 replication cycle by interfering with the interaction between the viral Gag polyprotein and the 5'-untranslated region (UTR) of the viral RNA. Specifically, this compound is reported to recognize and bind to the G9-G10-A11-G12 RNA tetraloop within the HIV-1 5'-UTR. This binding event prevents the Gag protein from associating with the viral genome, a crucial step for the proper assembly and packaging of new viral particles. By disrupting this Gag-RNA interaction, this compound effectively inhibits the formation of infectious virions.

Data Presentation

While specific quantitative data for this compound from publicly available literature is limited, the following tables are presented in the recommended format for reporting results from cell-based assays. Researchers generating new data on this compound are encouraged to use a similar structure for clarity and comparability.

Table 1: Anti-HIV-1 Activity of this compound in TZM-bl Reporter Cells

| Parameter | Value |

| EC50 (µM) | Data to be determined |

| EC90 (µM) | Data to be determined |

| Assay Method | Luciferase Reporter Gene Assay |

| Cell Line | TZM-bl |

| Virus Strain | HIV-1 NL4-3 |

| Incubation Time | 48 hours |

Table 2: Cytotoxicity of this compound

| Parameter | Value |

| CC50 (µM) | Data to be determined |

| Assay Method | MTT Assay |

| Cell Line | CEM-GXR |

| Incubation Time | 72 hours |

Table 3: Selectivity Index of this compound

| Parameter | Value |

| Selectivity Index (SI) | CC50 / EC50 |

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on HIV-1 Gag-RNA interaction.

Experimental Workflow: Anti-HIV-1 Activity Assay

Caption: Workflow for determining the anti-HIV-1 activity of this compound.

Logical Relationship: Determination of Therapeutic Window

Caption: Logical relationship for assessing the therapeutic window of this compound.

Experimental Protocols

The following are detailed, generalized protocols for evaluating the anti-HIV-1 activity and cytotoxicity of this compound. These protocols can be adapted based on specific laboratory conditions and available resources.

Protocol 1: Determination of Anti-HIV-1 Activity using a TZM-bl Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit HIV-1 infection in a single-cycle assay using TZM-bl cells, which express luciferase and beta-galactosidase under the control of the HIV-1 LTR promoter.

Materials:

-

This compound (dissolved in DMSO)

-

TZM-bl cells

-

Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

HIV-1 virus stock (e.g., NL4-3)

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend TZM-bl cells in complete growth medium.

-

Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.

-

Include a "no drug" control (vehicle, e.g., DMSO).

-

Remove the medium from the cells and add 50 µL of the diluted compound to the respective wells.

-

-

Virus Infection:

-

Prepare the virus inoculum in complete growth medium containing DEAE-Dextran (final concentration of 20 µg/mL). The amount of virus should be predetermined to yield a high signal-to-noise ratio in the luciferase assay.

-

Add 50 µL of the virus inoculum to each well.

-

Include "uninfected" control wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C, 5% CO2.

-

-

Luciferase Measurement:

-

Remove the supernatant from each well.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "no drug" control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Determination of Cytotoxicity using an MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration of this compound.

Materials:

-

This compound (dissolved in DMSO)

-

CEM-GXR cells (or another suitable T-cell line)

-

Complete growth medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Resuspend CEM-GXR cells in complete growth medium.

-

Seed 2 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the diluted compound to the respective wells.

-

Include a "cells only" control (vehicle, e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, 5% CO2, to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 3: In Vitro Gag-RNA Binding Inhibition Assay (Conceptual)

This is a conceptual protocol for a biochemical assay to directly measure the inhibition of Gag binding to the HIV-1 5'-UTR RNA by this compound.

Materials:

-

Recombinant HIV-1 Gag protein

-

In vitro transcribed and labeled (e.g., biotinylated or fluorescently labeled) HIV-1 5'-UTR RNA containing the G9-G10-A11-G12 tetraloop.

-

This compound

-

Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT)

-

Filter binding apparatus (e.g., dot blot) or fluorescence polarization instrument.

Procedure (Filter Binding Assay Example):

-

Reaction Setup:

-

In a microcentrifuge tube, combine the binding buffer, a fixed concentration of labeled 5'-UTR RNA, and varying concentrations of this compound.

-

Add a fixed concentration of recombinant Gag protein to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Filter Binding:

-

Pass the reaction mixture through a nitrocellulose membrane (which binds protein-RNA complexes) stacked on top of a nylon membrane (which binds free RNA) in a dot blot apparatus.

-

Wash the membranes with binding buffer.

-

-

Detection:

-

Quantify the amount of labeled RNA on both membranes using an appropriate detection method (e.g., streptavidin-HRP for biotinylated RNA followed by chemiluminescence).

-

-

Data Analysis:

-

Calculate the fraction of RNA bound to Gag at each this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of Gag-RNA binding.

-

These protocols provide a framework for the investigation of this compound as an anti-HIV-1 agent. It is recommended to include appropriate positive and negative controls in all experiments to ensure the validity of the results.

Application Notes and Protocols for Testing NSC260594 Efficacy in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC260594 is a small molecule compound identified as a promising therapeutic agent for triple-negative breast cancer (TNBC).[1][2] TNBC is an aggressive subtype of breast cancer that lacks estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[1][2] this compound exerts its anti-cancer effects by inhibiting the expression of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, through the downregulation of the Wnt signaling pathway.[1][2] This mechanism ultimately leads to apoptosis and a reduction in the cancer stem cell population in TNBC cells.[1][2]

These application notes provide a comprehensive experimental design to evaluate the efficacy of this compound in preclinical TNBC models. The protocols outlined below cover key in vitro and in vivo assays to characterize the compound's cytotoxic and mechanistic effects.

Key Experimental Objectives

-

Determine the cytotoxic effects of this compound on a panel of TNBC cell lines.

-

Quantify the induction of apoptosis following this compound treatment.

-

Elucidate the molecular mechanism of action by examining key protein expression changes in the Mcl-1 and Wnt signaling pathways.

-

Assess the impact of this compound on the cancer stem cell (CSC) population.

-

Evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

Experimental Workflow

Caption: Overall experimental workflow for evaluating this compound efficacy.

Proposed TNBC Cell Lines

| Cell Line | Characteristics |

| MDA-MB-231 | Mesenchymal-like, highly invasive |

| MDA-MB-468 | Basal-like, EGFR amplification |

| Hs578t | Mesenchymal-like, claudin-low |

Experimental Protocols

Cell Viability Assay (MTT)

Objective: To determine the dose-dependent cytotoxic effect of this compound on TNBC cells.

Materials:

-

TNBC cell lines (MDA-MB-231, MDA-MB-468, Hs578t)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in quadruplicate for 72 hours.[2] Use DMSO as a vehicle control.

-

After 72 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

| Concentration (µM) | MDA-MB-231 (% Viability ± SD) | MDA-MB-468 (% Viability ± SD) | Hs578t (% Viability ± SD) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | |||

| 5 | |||

| 10 | |||

| 20 | |||

| 50 |

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

TNBC cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 10 µM and 20 µM) for 48 hours.[2]

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Data Presentation:

| Treatment | Cell Line | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |

| Control (DMSO) | MDA-MB-231 | ||

| This compound (10 µM) | MDA-MB-231 | ||

| This compound (20 µM) | MDA-MB-231 | ||

| Control (DMSO) | MDA-MB-468 | ||

| This compound (10 µM) | MDA-MB-468 | ||

| This compound (20 µM) | MDA-MB-468 |

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of Mcl-1, cleaved caspase-3, cleaved PARP, and key proteins in the Wnt signaling pathway.[1][2]

Materials:

-

TNBC cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (Mcl-1, cleaved caspase-3, cleaved PARP, β-catenin, GSK-3β, p-GSK-3β, Vinculin or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Treat cells with this compound (e.g., 10 µM and 20 µM) for 48 hours.[2]

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescence detection system.

Data Presentation:

| Treatment | Mcl-1 (Relative Expression) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | p-GSK-3β/GSK-3β (Ratio) | β-catenin (Relative Expression) |

| Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 | |

| This compound (10 µM) | |||||

| This compound (20 µM) |

This compound Signaling Pathway

Caption: Proposed signaling pathway of this compound in TNBC cells.

Cancer Stem Cell (CSC) Population Analysis

Objective: To determine the effect of this compound on the CD44+/CD24- CSC population in TNBC cells.[2]

Materials:

-

TNBC cell lines (e.g., MDA-MB-231)

-

This compound

-

FITC-conjugated anti-CD44 antibody

-

PE-conjugated anti-CD24 antibody

-

Flow cytometer

Protocol:

-

Treat MDA-MB-231 cells with this compound for 72 hours.

-

Harvest cells and wash with PBS.

-

Stain cells with FITC-conjugated anti-CD44 and PE-conjugated anti-CD24 antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend in PBS.

-